1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Catalog No.
S3162498
CAS No.
1351631-70-3
M.F
C26H24N2O2
M. Wt
396.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl...

CAS Number

1351631-70-3

Product Name

1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

IUPAC Name

1-benzhydryl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea

Molecular Formula

C26H24N2O2

Molecular Weight

396.49

InChI

InChI=1S/C26H24N2O2/c29-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(30)28-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,29H,18H2,(H2,27,28,30)

InChI Key

AKSBBZPUSYEJPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CC4=CC=CC=C43)O

solubility

not available

1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic organic compound characterized by its unique structural features, including a benzhydryl group and a naphthalenyl moiety. It has the molecular formula C26H24N2O2C_{26}H_{24}N_{2}O_{2} and a molecular weight of approximately 396.49 g/mol. This compound is primarily utilized in scientific research due to its intriguing chemical properties and potential biological activities.

, including:

  • Oxidation: Can be oxidized to form corresponding carbonyl compounds.
  • Reduction: Reduction reactions can yield reduced derivatives.
  • Substitution: Nucleophilic substitution can occur at the benzhydryl group, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea exhibits notable biological activities, particularly:

  • Antibacterial Activity: Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Antifungal Activity: Demonstrates antifungal properties against Candida albicans.

These activities suggest its potential as a drug candidate, although further studies are necessary to fully understand its mechanisms of action and therapeutic applications.

Several synthetic pathways have been developed for producing 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea:

  • Isocyanate Coupling: Involves the reaction of benzhydryl isocyanate with 2-hydroxy-2-(naphthalen-1-yl)ethylamine.
  • Palladium-Catalyzed Phenyl Coupling: Utilizes benzhydryl chlorides reacting with 2-naphthol in the presence of palladium catalysts.
  • Isocyanate Coupling with Phenol Ethers: This method combines benzhydryl isocyanate with phenol ether under catalytic conditions.

These methods allow for efficient synthesis while maintaining the integrity of the compound's structure .

In scientific research, 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea serves various purposes:

  • Reagent and Catalyst: Used in organic synthesis and polymer synthesis.
  • Medicinal Chemistry: Investigated for developing new antibacterial and antifungal drugs.
  • Research Tool: Employed in studies exploring biological mechanisms and interactions due to its unique chemical properties.

Interaction studies indicate that this compound may interact with specific molecular targets, potentially influencing various biological pathways. Its mechanism of action is still under investigation, but it may involve binding to receptors or enzymes, leading to biological responses relevant to its antibacterial and antifungal properties .

Several compounds exhibit structural similarities to 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Benzhydryl-3-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylureaContains a tetrahydronaphthalene moietyMore complex structure with additional hydrogen saturation
1-Benzyl-3-(2-hydroxyethyl)ureaBenzyl group instead of benzhydrylSimpler structure with fewer aromatic interactions
1-Benzyl-3-(2-hydroxybutan-2-yl)ureaAliphatic substitutionDifferent functional group leading to altered reactivity

These compounds share the benzhydryl or similar groups but differ in their substituents, which can significantly influence their chemical behavior and biological activity. The unique combination of structural features in 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea contributes to its distinct properties compared to these similar compounds .

XLogP3

4.7

Dates

Last modified: 08-18-2023

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